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Compound of Interest

Compound Name: 1-Chloro-2-fluoroethane

Cat. No.: B1294213

An In-depth Examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) Data of a Key Halogenated Hydrocarbon

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Chloro-2-fluoroethane (C2H4CIF), a halogenated hydrocarbon of interest to researchers,
scientists, and professionals in drug development. This document presents a detailed analysis
of its tH NMR, 3C NMR, IR, and Mass Spectrometry data, complete with experimental
protocols and visual representations to facilitate a deeper understanding of its molecular
structure and properties.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 1-Chloro-2-fluoroethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 1-Chloro-2-fluoroethane[1]

Chemical Shift (8) . Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

4.627 Triplet of Doublets (td)  -CH:zF

3.726 Triplet of Doublets (td)  -CH2Cl
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Solvent: CDCls, Frequency: 400 MHz[2]

Table 2: 13C NMR Spectroscopic Data for 1-Chloro-2-fluoroethane

Chemical Shift (d) ppm Assignment
Data not available in search results -CH2F
Data not available in search results -CH2zClI

Solvent: CDCIs[2][3]

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for 1-Chloro-2-fluoroethane

Wavenumber (cm—?) Intensity Assignment

Specific peak list not available
in search results. A liquid film

IR spectrum is available.[2][4]

Mass Spectrometry (MS)

Table 4. Mass Spectrometry Fragmentation Data for 1-Chloro-2-fluoroethane[5]

miz Relative Intensity Proposed Fragment
82 [C2H435Cl F]* (Molecular lon)

49 [CH23>CI]*

46 [CHzF]*

A more detailed fragmentation
pattern is not available in the

search results.
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Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra of 1-Chloro-2-fluoroethane to

determine its chemical structure.

Methodology:

Sample Preparation: A sample of 1-Chloro-2-fluoroethane (typically 5-25 mg for tH NMR,
20-100 mg for 13C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform
(CDCIs). A small amount of tetramethylsilane (TMS) may be added as an internal standard (O
ppm). The solution is transferred to a 5 mm NMR tube.

Instrumentation: A 400 MHz NMR spectrometer is used for analysis.[2]
1H NMR Acquisition:

o The spectrometer is tuned to the proton frequency.

o A standard one-pulse sequence is used to acquire the spectrum.

o Parameters such as spectral width, acquisition time, and relaxation delay are optimized to
ensure good signal-to-noise and resolution.

o Typically, 16-64 scans are acquired.
13C NMR Acquisition:
o The spectrometer is tuned to the carbon frequency.

o A proton-decoupled pulse sequence is used to simplify the spectrum and enhance
sensitivity.
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o Alarger number of scans (typically 1024 or more) is required due to the low natural
abundance of 13C.

o Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed to
obtain the frequency-domain spectra. The spectra are then phased, baseline corrected, and
referenced to the internal standard (TMS at O ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 1-Chloro-2-fluoroethane by measuring
the absorption of infrared radiation.

Methodology:

o Sample Preparation: As 1-Chloro-2-fluoroethane is a liquid, a neat (undiluted) sample is
prepared as a thin film. A drop of the liquid is placed between two salt plates (e.g., NaCl or
KBr).

e Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
o Data Acquisition:

o A background spectrum of the empty salt plates is recorded to subtract atmospheric and
instrumental interferences.

o The sample (as a liquid film between the plates) is placed in the sample holder.
o The infrared spectrum is recorded, typically in the range of 4000-400 cm~1.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1-Chloro-2-
fluoroethane to confirm its molecular formula and aid in structural elucidation.

Methodology:

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1294213?utm_src=pdf-body
https://www.benchchem.com/product/b1294213?utm_src=pdf-body
https://www.benchchem.com/product/b1294213?utm_src=pdf-body
https://www.benchchem.com/product/b1294213?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Sample Introduction: 1-Chloro-2-fluoroethane, being a volatile liquid, is introduced into the
mass spectrometer via a gas chromatography (GC) system or a direct insertion probe.

« lonization: Electron lonization (El) is a common method for volatile compounds. The sample
molecules are bombarded with a high-energy electron beam (typically 70 eV), causing
ionization and fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: An electron multiplier or other suitable detector records the abundance of each
ion.

o Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion
intensity versus m/z.

Visualization of Spectroscopic Principles

The following diagrams illustrate the logical relationships in the spectroscopic analysis of 1-
Chloro-2-fluoroethane.
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Spectroscopic Analysis Workflow for 1-Chloro-2-fluoroethane
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A flowchart of the spectroscopic analysis workflow.

IH NMR Signaling Pathway for 1-Chloro-2-fluoroethane
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H NMR spin-spin coupling relationships.

Mass Spectrometry Fragmentation of 1-Chloro-2-fluoroethane

[CI-CH2-CH2-F]*
m/z = 82/84
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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